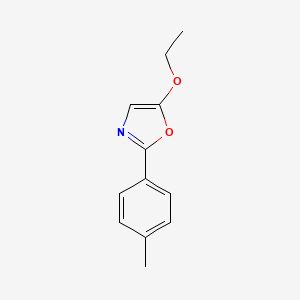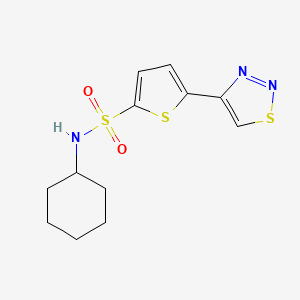
N-cyclohexyl-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide
Vue d'ensemble
Description
N-cyclohexyl-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide, also known as CPTH2, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CPTH2 is a small molecule inhibitor that targets the histone acetyltransferase enzyme, p300/CBP, which plays a crucial role in various cellular processes such as gene expression, cell cycle regulation, and DNA damage response.
Mécanisme D'action
N-cyclohexyl-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide works by binding to the bromodomain of p300/CBP, which prevents the enzyme from interacting with its substrate, acetyl-CoA. This leads to the inhibition of histone acetylation, which is essential for gene expression and cellular processes. The inhibition of p300/CBP by this compound has been shown to affect the expression of genes involved in cell cycle regulation, DNA damage response, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to induce G1 cell cycle arrest and apoptosis in cancer cells by inhibiting p300/CBP. Additionally, this compound has been found to improve cognitive function in animal models of Alzheimer's disease by reducing amyloid-beta accumulation and neuroinflammation. This compound has also been shown to enhance the antiviral immune response against HIV by increasing the expression of interferon-stimulated genes.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclohexyl-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide has several advantages for lab experiments, including its small size, high potency, and specificity for p300/CBP. However, this compound has limitations such as its low solubility in water and potential off-target effects. Additionally, this compound may have limited efficacy in some cancer types due to the heterogeneity of p300/CBP expression.
Orientations Futures
Several future directions for N-cyclohexyl-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide research include exploring its potential as a therapeutic agent for cancer, neurological disorders, and viral infections. Additionally, further studies are needed to investigate the safety and efficacy of this compound in animal models and clinical trials. Other future directions include developing more potent and selective inhibitors of p300/CBP and investigating the role of p300/CBP in other cellular processes.
Applications De Recherche Scientifique
N-cyclohexyl-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide has been extensively studied for its potential therapeutic applications in cancer, neurological disorders, and viral infections. The inhibition of p300/CBP by this compound has been shown to suppress the growth of cancer cells and induce apoptosis. Additionally, this compound has been found to improve cognitive function in animal models of Alzheimer's disease and enhance the antiviral immune response against HIV.
Propriétés
IUPAC Name |
N-cyclohexyl-5-(thiadiazol-4-yl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S3/c16-20(17,14-9-4-2-1-3-5-9)12-7-6-11(19-12)10-8-18-15-13-10/h6-9,14H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIILDQFDAWMOHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(S2)C3=CSN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501181238 | |
| Record name | N-Cyclohexyl-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501181238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
477867-55-3 | |
| Record name | N-Cyclohexyl-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477867-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Cyclohexyl-5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501181238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-{3-cyano-4-[(4-methoxyphenyl)sulfonyl]phenyl}-4-fluorobenzenecarboxamide](/img/structure/B3140085.png)
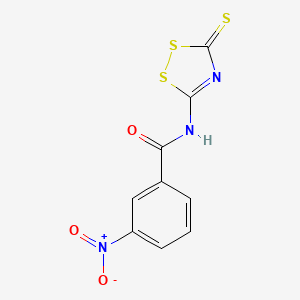

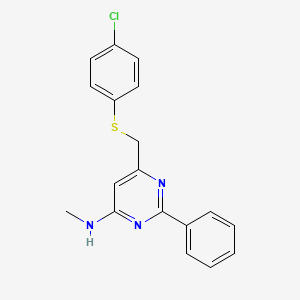
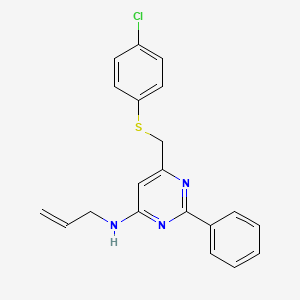

![Ethyl 6-hydroxy-2-phenyl-4-[4-(trifluoromethyl)phenyl]-4,5-dihydro-5-pyrimidinecarboxylate](/img/structure/B3140122.png)
![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-phenylacetamide](/img/structure/B3140125.png)

